1-Bromo-1-(3,4-dibromophenyl)propan-2-one

Catalog No.
S14606279
CAS No.
M.F
C9H7Br3O
M. Wt
370.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-(3,4-dibromophenyl)propan-2-one

Product Name

1-Bromo-1-(3,4-dibromophenyl)propan-2-one

IUPAC Name

1-bromo-1-(3,4-dibromophenyl)propan-2-one

Molecular Formula

C9H7Br3O

Molecular Weight

370.86 g/mol

InChI

InChI=1S/C9H7Br3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3

InChI Key

KNENBESKALKFBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Br)Br)Br

1-Bromo-1-(3,4-dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br3OC_9H_7Br_3O. This compound features a propan-2-one moiety, characterized by a carbonyl group (C=O) bonded to a secondary carbon, and a phenyl ring substituted with two bromine atoms at the 3 and 4 positions. The presence of three bromine atoms in total significantly influences its physical and chemical properties, enhancing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atoms can be substituted by various nucleophiles, leading to the formation of different functional groups.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: This compound can undergo oxidation to yield carboxylic acids or other oxidized derivatives.

The synthesis of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one typically involves the bromination of 1-(3,4-dibromophenyl)propan-2-one. This reaction is usually conducted using bromine (Br₂) in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to ensure selectivity at the desired position. Industrial methods may utilize high-purity reagents and advanced equipment to optimize yield and minimize by-products .

This compound has several applications across different fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicinal Chemistry: Explored for its therapeutic properties and as a precursor in drug synthesis.
  • Industrial Use: Utilized in producing specialty chemicals and materials.

The interaction mechanism of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one involves its reactive bromine atoms and carbonyl group. These functional groups facilitate covalent bonding or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways depend on the context of use and the nature of interacting species. Studies on similar compounds suggest that these interactions could lead to significant biological effects .

Several compounds share structural similarities with 1-Bromo-1-(3,4-dibromophenyl)propan-2-one. Here are some examples:

Compound NameStructural FeaturesKey Differences
1-Bromo-3-(4-bromophenoxy)propan-2-oneContains a phenoxy groupSubstituent differs from dibromophenyl
3-Bromo-1-(4-bromophenyl)propan-1-oneDifferent substitution pattern on phenyl ringLacks additional bromine on the propan chain
2-Bromo-1-(4-methoxyphenyl)propan-1-oneContains a methoxy group instead of bromineDifferent functional group affecting reactivity
1-Bromo-3-(4-fluorophenoxy)propan-2-oneFluorine instead of bromineAlters electronic properties compared to bromine

Uniqueness

The uniqueness of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one lies in its specific substitution pattern and the presence of three bromine atoms. This configuration imparts distinct chemical reactivity and properties compared to its analogs. The unique arrangement allows for specialized applications where other similar compounds may not be as effective.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

369.80265 g/mol

Monoisotopic Mass

367.80470 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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